COX-1/COX-2 Inhibition Selectivity Profile of Floctafenine in Human Whole Blood
Floctafenine demonstrates a quantifiable preference for COX-1 over COX-2 in a physiologically relevant human whole blood assay, differentiating it from many coxibs and certain traditional NSAIDs. The compound exhibits a 1.5-fold higher potency towards platelet COX-I compared to monocyte COX-2 [1]. This level of selectivity is crucial for understanding its therapeutic and adverse effect profile relative to COX-2 selective agents.
| Evidence Dimension | COX-1 vs. COX-2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50: 2.33 μM; COX-2 IC50: 3.47 μM |
| Comparator Or Baseline | 1.5-fold preference for COX-1 (intra-compound comparison) |
| Quantified Difference | Floctafenine is 1.5-fold more potent against COX-1 than COX-2 |
| Conditions | Heparinized human whole blood; LPS stimulation; 24-hour incubation |
Why This Matters
This 1.5-fold COX-1 preference provides a defined benchmark for researchers selecting between COX-1-sparing, COX-2-selective, and balanced non-selective inhibitors in mechanistic and safety pharmacology studies.
- [1] Maenthaisong R, Tacconelli S, Sritara P, Del Boccio P, Di Francesco L, Sacchetta P, et al. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects. Int J Immunopathol Pharmacol. 2013 Apr-Jun;26(2):403-17. View Source
